6-(3-Formylphenoxy)nicotinonitrile
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Overview
Description
6-(3-Formylphenoxy)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles. Nicotinonitriles are known for their wide range of biological and therapeutic activities. This compound is characterized by the presence of a formyl group attached to a phenoxy ring, which is further connected to a nicotinonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Formylphenoxy)nicotinonitrile typically involves the reaction of 3-formylphenol with 6-chloronicotinonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Formylphenoxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: 6-(3-Carboxyphenoxy)nicotinonitrile.
Reduction: 6-(3-Hydroxyphenoxy)nicotinonitrile.
Substitution: Depending on the nucleophile used, different substituted phenoxy derivatives can be formed.
Scientific Research Applications
6-(3-Formylphenoxy)nicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: The compound is studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of advanced materials and as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 6-(3-Formylphenoxy)nicotinonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the nicotinonitrile moiety can interact with cellular receptors and signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
6-(3-Hydroxyphenoxy)nicotinonitrile: Similar structure but with a hydroxy group instead of a formyl group.
6-(3-Carboxyphenoxy)nicotinonitrile: Similar structure but with a carboxylic acid group instead of a formyl group.
6-(3-Methoxyphenoxy)nicotinonitrile: Similar structure but with a methoxy group instead of a formyl group.
Uniqueness
6-(3-Formylphenoxy)nicotinonitrile is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity compared to its analogs. The formyl group can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H8N2O2 |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
6-(3-formylphenoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8N2O2/c14-7-11-4-5-13(15-8-11)17-12-3-1-2-10(6-12)9-16/h1-6,8-9H |
InChI Key |
JLNQBAQMKDZXQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)C#N)C=O |
Origin of Product |
United States |
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